molecular formula C27H20FNO3 B11483206 1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11483206
M. Wt: 425.4 g/mol
InChI Key: UUGFMZOJHUNPJG-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, hydroxyl groups, and an indole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-fluorobenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while nucleophilic substitution can introduce various functional groups into the fluorophenyl ring .

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-fluorophenyl) ketone
  • Bis(4-fluorophenyl)methanone
  • 4,4’-Difluorobenzophenone

Uniqueness

Compared to these similar compounds, 1-[(2-FLUOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique indole core and the presence of hydroxyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H20FNO3

Molecular Weight

425.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,3-bis(4-hydroxyphenyl)indol-2-one

InChI

InChI=1S/C27H20FNO3/c28-24-7-3-1-5-18(24)17-29-25-8-4-2-6-23(25)27(26(29)32,19-9-13-21(30)14-10-19)20-11-15-22(31)16-12-20/h1-16,30-31H,17H2

InChI Key

UUGFMZOJHUNPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)F

Origin of Product

United States

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